METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Overview
Description
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is a chemical compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.735 g/mol . This compound is known for its unique structure, which includes a chlorinated aniline group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of 4-chloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, electrophilic aromatic substitution may yield various substituted products depending on the electrophile used .
Scientific Research Applications
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, targeting nucleophilic sites on other molecules . The pathways involved in its reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- METHYL 2-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE
- 2-ETHOXYETHYL 3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
- 1-{(E)-[2-(2-{2-[(4-CHLOROANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}-2-NAPHTHYL BENZOATE
Uniqueness
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is unique due to its specific structure, which includes a chlorinated aniline group and a benzoate ester. This structure imparts unique chemical properties, making it valuable for various research applications .
Biological Activity
Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate, also known by its CAS number 19959-41-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzoate moiety linked to a chlorinated aniline through a carbonyl and amino group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:
- Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on specific protein kinases, such as JNK3, which is implicated in neurodegenerative diseases. The inhibition of such kinases can protect against oxidative stress and mitochondrial dysfunction, suggesting a neuroprotective role for this compound .
- Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in tumor cells and inhibit cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Compound | Target | IC50 (nM) | Cell Type | Effect |
---|---|---|---|---|
This compound | JNK3 | Not specified | SHSY5Y neurons | Neuroprotection |
Related compound 1 | Various cancer cells | 500-1000 | Jurkat, K562 | Induces apoptosis |
Related compound 2 | COX-2 enzyme | <100 | Colon cancer cells | Inhibition of proliferation |
Case Studies
- Neuroprotective Effects : A study investigating the effects of related compounds on SHSY5Y neuronal cells reported that certain derivatives could significantly reduce cell death induced by oxidative stress. These findings suggest that this compound may possess similar protective qualities against neurodegeneration .
- Anticancer Research : In vitro experiments with structurally related compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRKSSBHMTBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283846 | |
Record name | Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19959-41-2 | |
Record name | NSC33740 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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